CID 78061860

Description

Based on fragmented evidence, it is associated with chromatographic analyses (e.g., GC-MS) and fractionation processes, as referenced in studies involving vacuum distillation of essential oils or natural product extracts . Its mass spectrum and structural characteristics suggest it may belong to a class of terpenoids or oxygenated derivatives, given the emphasis on fraction-specific content in related research . However, the exact molecular formula, stereochemistry, and functional groups remain unspecified in the provided evidence.

Properties

Molecular Formula |

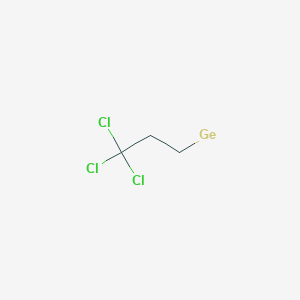

C3H4Cl3Ge |

|---|---|

Molecular Weight |

219.0 g/mol |

InChI |

InChI=1S/C3H4Cl3Ge/c4-3(5,6)1-2-7/h1-2H2 |

InChI Key |

ZKOOAVFLCNMEGN-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Ge])C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061860” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, cooling, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78061860” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents like halides or amines, under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Compound “CID 78061860” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “CID 78061860” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061860, we compare it with structurally or functionally analogous compounds from the evidence, focusing on physicochemical properties, analytical profiles, and biological relevance.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights

- Oxygenated Terpenoids: this compound shares analytical similarities with betulinic acid (CID 64971), as both are analyzed via GC-MS and are associated with natural product extracts .

- Inhibitory Potential: Ginkgolic acid (CID 5469634) and 3-O-caffeoyl betulin (CID 10153267) serve as bile acid transport inhibitors . If this compound is a phenolic or esterified compound, similar mechanisms could be hypothesized but require validation.

- Toxicity Profile : Oscillatoxin derivatives (e.g., CID 101283546) exhibit cytotoxicity due to lactone rings . This compound’s structural ambiguity necessitates toxicity assays to rule out risks in therapeutic applications.

Analytical Challenges

This compound’s identification relies heavily on GC-MS, but overlapping peaks in complex mixtures (e.g., essential oils) may obscure its quantification . In contrast, compounds like betulinic acid benefit from standardized isolation protocols and NMR validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.